Cu(dmae)₂ Enables Lower Process Temperatures Compared to β-Diketonate Precursors
Cu(dmae)₂ demonstrates a significant reduction in the required deposition temperature for copper film formation when compared to the widely used copper(II) β-diketonate precursor, Cu(dpm)₂. While Cu(dmae)₂ yields copper films at process temperatures between 150 °C and 270 °C [1], Cu(dpm)₂ requires significantly higher temperatures for pyrolysis, with copper film formation observed at approximately 330 °C [2]. This lower thermal budget is a key differentiator for integration with temperature-sensitive substrates and materials.
| Evidence Dimension | Deposition Temperature Range (Thermal CVD) |
|---|---|
| Target Compound Data | 150–270 °C |
| Comparator Or Baseline | Copper(II) bis(dipivaloylmethanate) (Cu(dpm)₂): ~330 °C |
| Quantified Difference | Cu(dmae)₂ operates at a temperature at least 60 °C lower than Cu(dpm)₂, with an operational window extending down to 150 °C. |
| Conditions | Thermal decomposition on single-crystal strontium titanate (100) under inert atmosphere for Cu(dmae)₂; pyrolysis for Cu(dpm)₂. |
Why This Matters
The lower thermal budget of Cu(dmae)₂ is critical for back-end-of-line (BEOL) semiconductor processing, where thermal exposure must be minimized to protect underlying device structures and low-k dielectrics.
- [1] Metalorganic chemical vapor deposition of copper from copper(II) dimethylaminoethoxide. (1993). Chemistry of Materials, 5(12). View Source
- [2] Bykov, A. F., Semyannikov, P. P., & Igumenov, I. K. (n.d.). Thermal Analysis of Metalorganic Complexes of Copper for Evaluation as CVD Precursors. View Source
